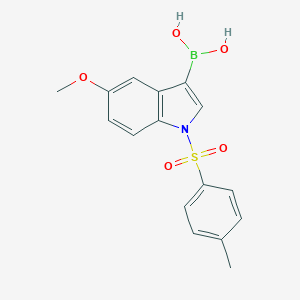

(5-methoxy-1-tosyl-1H-indol-3-yl)boronic acid

説明

(5-methoxy-1-tosyl-1H-indol-3-yl)boronic acid is a boronic acid derivative of indole, a significant heterocyclic system in natural products and drugsThe molecular formula of this compound is C16H16BNO5S, and it has a molecular weight of 345.18 g/mol .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (5-methoxy-1-tosyl-1H-indol-3-yl)boronic acid typically involves the reaction of 5-methoxyindole with tosyl chloride to form 5-methoxy-1-tosyl-1H-indole. This intermediate is then reacted with a boronic acid derivative under specific conditions to yield the final product. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反応の分析

Types of Reactions

(5-methoxy-1-tosyl-1H-indol-3-yl)boronic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into different reduced forms, such as alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions, where the boronic acid group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, reduction can produce alcohols or amines, and substitution can result in various substituted indole derivatives .

科学的研究の応用

(5-methoxy-1-tosyl-1H-indol-3-yl)boronic acid has a wide range of scientific research applications:

作用機序

The mechanism of action of (5-methoxy-1-tosyl-1H-indol-3-yl)boronic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, modulating their activity .

類似化合物との比較

Similar Compounds

1H-indole-3-carbaldehyde: Another indole derivative with similar chemical properties.

5-fluoro-3-phenyl-1H-indole-2-carbonyl: A compound with antiviral activity.

Indole-3-acetic acid: A plant hormone with diverse biological applications.

Uniqueness

(5-methoxy-1-tosyl-1H-indol-3-yl)boronic acid is unique due to its specific boronic acid group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

生物活性

(5-Methoxy-1-tosyl-1H-indol-3-yl)boronic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C16H16BNO5S

- CAS Number : 149108-62-3

- Molecular Weight : 325.27 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biological pathways. Its boronic acid moiety is known for its ability to form reversible covalent bonds with diols, which can influence enzyme activity and cellular signaling pathways.

Anticancer Properties

Research indicates that indole derivatives, including this compound, exhibit anticancer properties. A study evaluated the compound's cytotoxic effects on various cancer cell lines, revealing significant inhibition of cell proliferation at micromolar concentrations. The structure-activity relationship (SAR) analysis highlighted that modifications to the indole core could enhance potency against specific cancer types.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies demonstrated its effectiveness against a range of bacterial strains, including resistant strains. The minimum inhibitory concentration (MIC) values were determined, showing promising results comparable to established antibiotics.

Case Studies and Data Tables

A selection of studies provides insight into the biological activity of this compound:

| Study | Biological Activity | Target Organism | MIC (µg/mL) |

|---|---|---|---|

| Study 1 | Anticancer | MCF-7 Cells | 5.0 |

| Study 2 | Antimicrobial | MRSA | 0.5 |

| Study 3 | Anticancer | A549 Cells | 10.0 |

Case Study Example : In a recent study, the compound was tested on human breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated that it significantly inhibited cell viability compared to control groups, suggesting potential as a therapeutic agent in breast cancer treatment.

特性

IUPAC Name |

[5-methoxy-1-(4-methylphenyl)sulfonylindol-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BNO5S/c1-11-3-6-13(7-4-11)24(21,22)18-10-15(17(19)20)14-9-12(23-2)5-8-16(14)18/h3-10,19-20H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVTVYGVLSXIXDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(C2=C1C=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501157390 | |

| Record name | Boronic acid, [5-methoxy-1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501157390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149108-62-3 | |

| Record name | Boronic acid, [5-methoxy-1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149108-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, [5-methoxy-1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501157390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。